molecular formula C12H20O3 B14649457 3-(2-Ethylhexyl)oxolane-2,5-dione CAS No. 46422-06-4

3-(2-Ethylhexyl)oxolane-2,5-dione

Cat. No.: B14649457
CAS No.: 46422-06-4
M. Wt: 212.28 g/mol
InChI Key: VPDUTHLQNUUFMX-UHFFFAOYSA-N
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Description

3-(2-Ethylhexyl)oxolane-2,5-dione is an organic compound with the molecular formula C₁₂H₂₀O₃ It is a derivative of oxolane-2,5-dione, featuring a 2-ethylhexyl group attached to the third carbon atom of the oxolane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Ethylhexyl)oxolane-2,5-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the intramolecular cyclization of 3-(2-ethylhexyl)succinic acid, which can be achieved through dehydration reactions using reagents like acetyl chloride or phosphoryl chloride . The reaction conditions often require elevated temperatures and an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve catalytic processes to enhance yield and efficiency. For example, catalytic hydrogenation of maleic anhydride followed by esterification and cyclization steps can be employed . These methods are designed to be scalable and cost-effective for large-scale production.

Chemical Reactions Analysis

Types of Reactions

3-(2-Ethylhexyl)oxolane-2,5-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxolane derivatives.

    Reduction: Reduction reactions can convert the oxolane ring into more saturated structures.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents such as alkyl halides and organometallic compounds are employed under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxolane-2,5-dione derivatives with additional oxygen-containing functional groups, while reduction can produce more saturated oxolane compounds.

Scientific Research Applications

3-(2-Ethylhexyl)oxolane-2,5-dione has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(2-Ethylhexyl)oxolane-2,5-dione involves its interaction with molecular targets and pathways. The compound can act as a reactive intermediate in various chemical reactions, facilitating the formation of new bonds and structures. Its molecular targets include enzymes and receptors that recognize its unique structural features, leading to specific biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2-Ethylhexyl)oxolane-2,5-dione stands out due to its specific substitution pattern, which imparts unique chemical and physical properties. Its ethylhexyl group provides distinct steric and electronic effects, influencing its reactivity and interactions with other molecules.

Properties

CAS No.

46422-06-4

Molecular Formula

C12H20O3

Molecular Weight

212.28 g/mol

IUPAC Name

3-(2-ethylhexyl)oxolane-2,5-dione

InChI

InChI=1S/C12H20O3/c1-3-5-6-9(4-2)7-10-8-11(13)15-12(10)14/h9-10H,3-8H2,1-2H3

InChI Key

VPDUTHLQNUUFMX-UHFFFAOYSA-N

Canonical SMILES

CCCCC(CC)CC1CC(=O)OC1=O

Origin of Product

United States

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